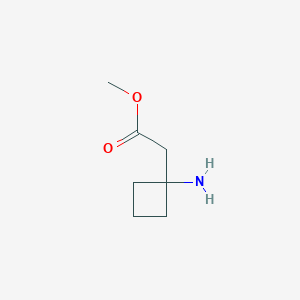

Methyl 2-(1-aminocyclobutyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-aminocyclobutyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-6(9)5-7(8)3-2-4-7/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFKMNXXKRIIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199779-19-5 | |

| Record name | methyl 2-(1-aminocyclobutyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 1 Aminocyclobutyl Acetate and Its Analogues

Direct Synthetic Routes to the Core Structure

The direct synthesis of the Methyl 2-(1-aminocyclobutyl)acetate core structure necessitates strategic planning for the formation of the four-membered ring and the subsequent or concurrent introduction of the critical amino and ester functionalities.

Strategies for Cyclobutane (B1203170) Ring Formation

The formation of the cyclobutane ring is a cornerstone of the synthesis. A prevalent and effective method is the [2+2] cycloaddition . This reaction can be initiated either thermally or photochemically. A notable approach involves the visible light-catalyzed [2+2] cycloaddition of α,β-dehydroamino acids with styrene-type olefins. organic-chemistry.orgmdpi.com This method provides direct access to substituted cyclobutane α-amino acid derivatives, which can serve as precursors to the target molecule. The reaction is often mediated by an iridium-based triplet energy transfer catalyst, such as [Ir(dFCF3ppy)2(dtbpy)]PF6, under mild conditions. organic-chemistry.orgmdpi.com

Another powerful strategy relies on the ring-opening of bicyclo[1.1.0]butane derivatives. For instance, 1-(phenylsulfonyl)bicyclo[1.1.0]butanes can react with various nucleophiles to form substituted cyclobutanes. rsc.org This method offers a versatile entry point to a range of functionalized cyclobutane structures.

Furthermore, thermal [2+2] cycloadditions involving 2-acylaminoacrylates as electron-poor alkenes can generate new substituted cyclobutane skeletons that are amenable to transformation into amino acid derivatives. wikipedia.org Lewis acids, particularly those derived from aluminum like methylaluminoxane (B55162) (MAO), can promote formal [2+2] cycloadditions between 2-(acylamino)acrylates and donor alkenes, leading to cyclobutane amino acid analogues. researchgate.netcsic.es

Introduction and Functionalization of the Amino and Ester Groups

With the cyclobutane scaffold in place, the introduction of the 1-amino and 1-acetate groups is paramount. A common precursor for the target molecule is 1-aminocyclobutane-1-carboxylic acid. chemimpex.comebi.ac.uk The synthesis of this α-amino acid can be achieved through various means, including the Strecker synthesis or the Bucherer-Bergs reaction on cyclobutanone.

For the specific synthesis of this compound, which is a β-amino acid derivative, a one-carbon homologation of the corresponding α-amino acid is a key transformation. The Arndt-Eistert synthesis is a classic and effective method for this purpose. organic-chemistry.orgwikipedia.orgnrochemistry.comscribd.com This multi-step process typically involves:

Protection of the amino group of 1-aminocyclobutane-1-carboxylic acid (e.g., with a Boc or Cbz group).

Activation of the carboxylic acid, usually by converting it to an acid chloride with reagents like thionyl chloride or oxalyl chloride.

Reaction of the acid chloride with diazomethane (B1218177) to form an α-diazoketone.

A metal-catalyzed (often silver oxide) or photochemical Wolff rearrangement of the diazoketone in the presence of methanol (B129727). This rearrangement forms a ketene (B1206846) intermediate, which is trapped by methanol to yield the desired methyl ester product, Methyl 2-(1-(protected-amino)cyclobutyl)acetate.

Deprotection of the amino group to afford the final product.

A safer alternative to the traditional Arndt-Eistert reaction, which avoids the hazardous diazomethane, is the Kowalski ester homologation. wikipedia.org More recently, visible-light-induced homologation of unmodified carboxylic acids using nitroethylene (B32686) has emerged as a practical alternative. nih.gov

Direct routes to β-amino cyclobutane derivatives have also been developed. A tandem base-catalyzed amidation/aza-Michael addition protocol has been used to synthesize β-N-heterocyclic cyclobutane carboximides from cyclobutene-1-carboxylic acid. chemistryviews.orgnih.gov

Optimization of Reaction Conditions for Preparative Scale Synthesis

Scaling up the synthesis of this compound requires careful optimization of reaction conditions to ensure efficiency, safety, and high yields. For the [2+2] cycloaddition step, key parameters to optimize include the choice of photosensitizer, solvent, concentration, and irradiation time. For instance, in the photocatalyzed cycloaddition of dehydroamino acids, iridium-based catalysts have shown high efficacy. organic-chemistry.orgmdpi.com

In the Arndt-Eistert homologation, the formation of the α-diazoketone and the subsequent Wolff rearrangement are critical. The use of triethylamine (B128534) in the diazomethane solution can help to scavenge the HCl byproduct and prevent the formation of α-chloromethylketone side products. wikipedia.org The choice of catalyst for the Wolff rearrangement (e.g., silver benzoate, silver oxide) and the reaction temperature can significantly impact the yield and purity of the final ester. nrochemistry.com

| Reaction Step | Key Parameters to Optimize | Typical Conditions/Reagents | Potential for Scale-Up |

| [2+2] Cycloaddition | Photosensitizer, Solvent, Concentration, Light Source | [Ir(dFCF3ppy)2(dtbpy)]PF6, CH3CN, Blue LED | Good, amenable to flow chemistry |

| Arndt-Eistert Homologation | Acid Activation, Diazomethane alternative, Rearrangement Catalyst, Temperature | SOCl2 or (COCl)2, (CH3)3SiCHN2, Ag2O or Silver Benzoate, 25-80 °C | Moderate, requires careful handling of diazo compounds |

| Amino Group Protection | Protecting Group, Reagent, Base | Boc2O, DMAP, NEt3 | Excellent, standard procedure |

| Esterification | Alcohol, Catalyst, Temperature | Methanol, H2SO4 (cat.), Reflux | Good, standard procedure |

Stereoselective and Asymmetric Synthesis Approaches

The creation of chiral centers during the synthesis of analogues of this compound demands stereoselective and asymmetric methods to control the spatial arrangement of substituents on the cyclobutane ring.

Enantioselective and Diastereoselective Control in Synthesis

Achieving enantioselective control in the formation of the cyclobutane ring is a significant area of research. Catalytic asymmetric [2+2] cycloadditions are a powerful tool for this purpose. These reactions often employ chiral Lewis acids or transition metal complexes to induce facial selectivity in the cycloaddition process. For example, the diastereoselective synthesis of cyclobutanes can be achieved with high control via Rh(III)-catalyzed reactions. chemistryviews.org

Michael addition reactions onto cyclobutenes can also be rendered stereoselective. The use of chiral catalysts can control the stereochemical outcome of the addition of nucleophiles, leading to enantioenriched cyclobutane products. rsc.org For instance, the sulfa-Michael addition to cyclobutenes using a chiral cinchona-based squaramide catalyst can produce thio-substituted cyclobutanes with high enantioselectivity. rsc.org

The diastereoselectivity of reactions on a pre-existing cyclobutane ring is also crucial. For example, in the synthesis of cyclobutane serine analogues, the relative stereochemistry of the final product is determined by the transformations carried out on the cyclobutane skeleton. wikipedia.org

Utilization of Chiral Auxiliaries and Catalysts

Chiral auxiliaries and catalysts are instrumental in asymmetric synthesis. A chiral auxiliary can be temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction, after which it is removed. In the context of cyclobutane amino acid synthesis, chiral enamides have been used in photochemical cycloadditions to produce chiral cyclobutanones. ebi.ac.uk

Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. A variety of chiral ligands have been developed for metal-catalyzed reactions. For example, in copper-catalyzed [2+2] cyclizations, chiral bisoxazoline (BOX) ligands can be used to achieve high enantioselectivity.

The table below summarizes some examples of chiral catalysts and auxiliaries used in the synthesis of chiral cyclobutane derivatives, which are relevant to the synthesis of analogues of this compound.

| Catalyst/Auxiliary System | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Chiral Squaramide Catalyst | Sulfa-Michael Addition | Cyclobutene, Thiol | Thio-cyclobutane ester | up to 99.7:0.3 er |

| Rh(III) Catalyst | C-C bond cleavage/N-C bond formation | Aryl quinazolinones, Alkylidenecyclopropanes | Substituted cyclobutane | High diastereoselectivity |

| Copper/BOX Ligand | [2+2] Cyclization | Arylmethylidene-malonates, Styrenes | Diaryl-substituted cyclobutane | up to 94% ee |

| Chiral Enamide | Photochemical Cycloaddition | Chiral ene carbamate, Chromium alkoxycarbene | Chiral cyclobutanone | High diastereoselectivity |

Development of Organocatalytic and Metal-Catalyzed Asymmetric Reactions

The asymmetric synthesis of α-amino acids and their esters is a critical challenge in organic chemistry. While specific organocatalytic or metal-catalyzed asymmetric methods for the direct synthesis of this compound are not extensively documented in publicly available literature, general principles from the synthesis of related α,α-disubstituted and α-tertiary amino esters can be extrapolated.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. units.it For instance, the diastereo- and enantioselective nucleophilic addition of oxazolones to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers, provides a route to chiral quaternary amino acids. nih.gov This methodology, while not directly applied to the target molecule, demonstrates the potential of organocatalysis to construct sterically hindered chiral centers. nih.gov Another approach involves the organocatalytic asymmetric synthesis of β³-amino acid derivatives using various catalytic modes, including Brønsted acid and base catalysis, which could potentially be adapted for the synthesis of related α-amino acid structures. rsc.org

Metal-catalyzed reactions offer another avenue for the enantioselective synthesis of complex amino esters. Nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with alkylzinc reagents have been successfully employed for the synthesis of protected unnatural α-amino acids. nih.gov This method is notable for its tolerance of a wide variety of functional groups. nih.gov Furthermore, cobalt-catalyzed asymmetric aza-Barbier reactions of ketimines with unactivated alkyl halides have been developed for the synthesis of chiral α-tertiary amino esters, offering a robust method for creating tetrasubstituted stereogenic centers. dicp.ac.cnresearchgate.netdntb.gov.ua Molybdenum-catalyzed asymmetric amination of α-hydroxy esters represents another promising strategy for accessing N-protected unnatural α-amino acid esters. nih.gov

While these methods showcase the state-of-the-art in asymmetric amino acid synthesis, their specific application to this compound would require further investigation to optimize reaction conditions and assess their feasibility for this particular substrate.

Synthesis of Structurally Modified Derivatives

The structural modification of this compound is crucial for exploring its structure-activity relationship in various applications. Key modifications include transformations at the amino and ester functionalities, as well as alterations to the cyclobutyl ring itself.

Strategies for N-Alkylation and Acylation of the Amino Group

The primary amino group of this compound is a key handle for derivatization through N-alkylation and N-acylation.

N-Alkylation introduces alkyl substituents onto the nitrogen atom, which can significantly impact the compound's biological activity and physicochemical properties. General methods for N-alkylation often involve the use of alkyl halides or reductive amination. researchgate.netsemanticscholar.org More advanced and sustainable methods utilize alcohols as alkylating agents, catalyzed by transition metal complexes. For example, manganese pincer complexes have been shown to effectively catalyze the selective N-alkylation of amines with a broad range of alcohols, including the challenging monomethylation using methanol. nih.gov Similarly, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes are effective catalysts for the N-alkylation and N-methylation of amines with alcohols. nih.gov Biocatalytic methods also present a green alternative for the synthesis of N-alkyl-α-amino acids. nih.gov

N-Acylation involves the introduction of an acyl group to the amino function, forming an amide linkage. This is a common strategy in peptide synthesis and for the preparation of various bioactive molecules. nih.gov Standard acylation procedures often employ acyl chlorides or acid anhydrides in the presence of a base. More sophisticated methods utilize coupling reagents such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., PyBOP, HBTU), often in combination with additives like HOBt or HOAt to improve efficiency and reduce side reactions.

| Modification | Reagent/Catalyst | Key Features |

| N-Alkylation | Alkyl Halides | Standard method, can lead to over-alkylation. researchgate.net |

| Alcohols / Mn-pincer complex | Sustainable, selective monoalkylation. nih.gov | |

| Alcohols / Ir(III) or Ru(II)-NHC complexes | Effective for methylation and general alkylation. nih.gov | |

| N-Acylation | Acyl Chlorides/Anhydrides | Classical and widely used method. nih.gov |

| Carbodiimides (DCC, EDC) | Common in peptide synthesis. | |

| Phosphonium/Uronium Salts (PyBOP, HBTU) | High efficiency, often used with additives. |

Ester Transformations and Amide Formation

The methyl ester group of the target compound can be readily transformed into other functional groups, most notably amides. This transformation is typically achieved by reacting the ester with a primary or secondary amine, often with heating. The direct conversion of esters to amides can sometimes be challenging and may require harsh conditions.

A more common and milder approach involves a two-step process: first, the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation using standard peptide coupling reagents as described in the N-acylation section. This two-step sequence offers greater control and is compatible with a wider range of amine substrates.

| Transformation | Reagents | Description |

| Ester to Amide (Direct) | Amine, Heat | Direct aminolysis of the ester. |

| Ester to Amide (Indirect) | 1. LiOH or NaOH (Hydrolysis) 2. Amine, Coupling Reagent | Two-step process via the carboxylic acid intermediate, offering broader applicability. |

Modifications to the Cyclobutyl Ring System

Modifying the cyclobutyl ring of 1-aminocyclobutane derivatives presents a synthetic challenge due to the inherent stability of the carbocyclic core. However, strategies starting from functionalized cyclobutane precursors can provide access to analogues with substituted rings. For example, the synthesis of β-N-heterocyclic cyclobutane carboximides has been achieved through a tandem base-catalyzed amidation/aza-Michael addition of cyclobutene-1-carboxylic acid with benzo[d]oxazol-2(3H)-ones. thieme-connect.de These products can then be further transformed, providing access to a variety of substituted cyclobutane derivatives. chemistryviews.org The development of synthetic routes that allow for the introduction of substituents at various positions on the cyclobutyl ring is an active area of research, aiming to expand the chemical space around this valuable scaffold.

Introduction of Diverse Functional Groups for Scaffold Expansion

Expanding the chemical scaffold of this compound by introducing diverse functional groups is essential for creating libraries of compounds for biological screening. This can be achieved by utilizing precursors that already contain the desired functional groups or by post-synthesis modification. For instance, the synthesis of novel 2,4-methano amino acids, which are analogues of 1-aminocyclobutane-1-carboxylic acid, has been reported with various functionalities to mimic natural amino acids like lysine, ornithine, and arginine. nih.gov These syntheses demonstrate that it is possible to incorporate a range of chemical moieties into the cyclobutane framework, thereby expanding the potential applications of these compounds in areas such as peptide chemistry. nih.gov

Chemical Transformations and Mechanistic Investigations

Reactivity Profiles of the Amino Functionality

The primary amino group in methyl 2-(1-aminocyclobutyl)acetate is a key site for a variety of chemical modifications, including amination reactions and condensation pathways.

The primary amine of this compound can undergo various amination reactions, most notably N-acylation and N-alkylation, to furnish a wide array of derivatives.

N-Acylation: The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding N-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The scope of this transformation is broad, accommodating a wide range of acylating agents.

| Acylating Agent | Product |

| Acetyl chloride | Methyl 2-(1-acetamidocyclobutyl)acetate |

| Benzoyl chloride | Methyl 2-(1-benzamidocyclobutyl)acetate |

| Acetic anhydride | Methyl 2-(1-acetamidocyclobutyl)acetate |

N-Alkylation: The amino group can also be alkylated using various alkylating agents, such as alkyl halides. This reaction can proceed via direct alkylation or through reductive amination. Direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

The primary amine of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. masterorganicchemistry.comyoutube.com The formation of the imine is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. youtube.com

The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by proton transfer steps to form the carbinolamine. youtube.com Subsequent protonation of the hydroxyl group and elimination of a water molecule generates an iminium ion, which is then deprotonated to give the neutral imine. youtube.com

| Carbonyl Compound | Imine Product |

| Benzaldehyde | Methyl 2-(1-(benzylideneamino)cyclobutyl)acetate |

| Acetone | Methyl 2-(1-(propan-2-ylideneamino)cyclobutyl)acetate |

These imine derivatives can be further reduced to the corresponding secondary amines, providing another route for N-alkylation.

Reactions Involving the Carboxylic Ester Group

The methyl ester functionality of this compound is susceptible to a range of transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. pdx.edupdx.edu Acid-catalyzed hydrolysis is the reverse of Fischer esterification and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. pdx.edupdx.edu Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.

Transesterification: The methyl ester can be converted to other esters through transesterification. nih.govresearchgate.net This process involves reacting the ester with an alcohol in the presence of an acid or base catalyst. nih.govresearchgate.net The reaction is an equilibrium process, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol. researchgate.net Poly(β-amino ester)s, which share the β-amino ester motif with the target molecule, have been shown to undergo transesterification with alcohols, a process that can be catalyzed by the amine groups within the polymer structure. nih.gov

| Reaction | Product |

| Acid-catalyzed hydrolysis (H₃O⁺) | 2-(1-aminocyclobutyl)acetic acid |

| Base-catalyzed hydrolysis (NaOH, then H₃O⁺) | 2-(1-aminocyclobutyl)acetic acid |

| Transesterification with ethanol (B145695) (H⁺ or EtO⁻) | Ethyl 2-(1-aminocyclobutyl)acetate |

The ester group can be reduced to a primary alcohol or an aldehyde depending on the reducing agent employed.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to the corresponding primary alcohol, 2-(1-aminocyclobutyl)ethanol. masterorganicchemistry.comlumenlearning.com This reaction proceeds via the formation of an aldehyde intermediate, which is immediately reduced further to the alcohol. masterorganicchemistry.com

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde can be achieved using sterically hindered and less reactive reducing agents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. chemistrysteps.comyoutube.commasterorganicchemistry.com DIBAL-H coordinates to the carbonyl oxygen, and subsequent hydride transfer leads to a tetrahedral intermediate that is stable at low temperatures. chemistrysteps.comyoutube.com Upon workup, this intermediate is hydrolyzed to the aldehyde, 2-(1-aminocyclobutyl)acetaldehyde. chemistrysteps.commasterorganicchemistry.com

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | 2-(1-aminocyclobutyl)ethanol |

| Diisobutylaluminum hydride (DIBAL-H) at -78 °C | 2-(1-aminocyclobutyl)acetaldehyde |

Transformations of the Cyclobutyl Ring

The strained four-membered cyclobutyl ring can undergo various transformations, such as ring-opening and ring-expansion reactions, particularly when activated by appropriate functional groups. researchgate.netnih.gov

Ring Expansion: The presence of an amino group on the cyclobutane (B1203170) ring can facilitate ring expansion reactions. For instance, treatment of aminocyclobutanes with diazotizing agents can lead to the formation of a diazonium cation. wikipedia.org Loss of nitrogen gas generates a carbocation that can undergo rearrangement, leading to ring-expanded products. wikipedia.orgchemistrysteps.comyoutube.com For example, the Demyanov ring expansion of aminocyclobutane can yield a mixture of cyclobutyl and cyclopropylmethyl products. wikipedia.org

Ring Opening: The cyclobutane ring can also be opened under various conditions. researchgate.net For example, reductive opening of a cyclopropane (B1198618) ring in a related system has been shown to be influenced by substituents on the ring. beilstein-journals.org While cyclobutanes are generally more stable than cyclopropanes, appropriately substituted cyclobutanes can undergo ring-opening reactions, for example, through radical pathways or transition-metal-catalyzed processes.

The specific conditions and outcomes of these ring transformations for this compound would depend on the reagents and reaction conditions employed, with the amino and ester groups potentially influencing the regioselectivity and stereoselectivity of the reactions.

Ring-Opening Reactions and Mechanistic Pathways

There is no specific literature detailing the ring-opening reactions of this compound. In general, the cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which makes it susceptible to cleavage under various conditions, such as thermal, photochemical, or transition-metal-catalyzed reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.com For the parent cyclobutane, thermal decomposition proceeds via a biradical mechanism to yield two molecules of ethylene. arxiv.org However, the influence of the 1-amino and 2-acetate (B119210) substituents on the pathways and outcomes of such reactions for the title compound has not been investigated. Research on related, but distinct, donor-acceptor aminocyclobutanes shows they can undergo formal [4+1] cycloadditions with isocyanides, a process that involves ring opening. epfl.ch Additionally, oxidative ring-opening has been demonstrated for certain cyclobutylamides, leading to fluorinated imines, but this has not been applied to this compound. epfl.ch

Ring Expansion and Contraction Methodologies

Methodologies for the expansion or contraction of the cyclobutane ring in this compound have not been reported. While general strategies for cyclobutane ring expansion exist, such as the reaction of N-vinyl-beta-lactams to form aminocyclobutane-containing lactams, these represent synthetic routes to related structures rather than transformations of the target molecule. nih.gov Similarly, sophisticated cascade reactions for the ring expansion of N-acylated lactams have been developed, but their applicability to this compound is undocumented. nih.gov

Strategic Applications in Complex Organic Synthesis

Building Block in Peptide Chemistry and Peptide Mimetics

The incorporation of non-standard amino acids is a cornerstone of modern peptide science, enabling the creation of molecules with enhanced stability, novel structures, and improved therapeutic profiles. Methyl 2-(1-aminocyclobutyl)acetate, as a derivative of 1-aminocyclobutylacetic acid, is an exemplary building block in this context.

Incorporation into Cyclic and Branched Peptide Structures

Cyclic peptides are a significant class of pharmaceuticals, prized for their high binding affinities and increased resistance to metabolic degradation compared to their linear counterparts. nih.gov The conformational stability introduced by cyclization reduces the entropic penalty of binding to a biological target. nih.gov The construction of these cyclic structures often relies on the incorporation of noncanonical amino acids that can induce turns or provide rigid scaffolds. nih.gov

The rigid cyclobutane (B1203170) moiety of this compound makes it an ideal candidate for inducing specific turns in a peptide backbone, facilitating macrocyclization. Its structural relative, 1-aminocyclobutane carboxylic acid (ACBC), has been studied for its ability to constrain peptide conformations. nih.gov Furthermore, recent advances have demonstrated the use of cyclobutane-bearing amino acids as restricted anchoring points for creating geometrically specific "stapled" peptides through ring-closing metathesis, highlighting the utility of this class of compounds in generating robust cyclic architectures. semanticscholar.org The incorporation of N-methylated amino acids into cyclic peptides is also a well-established strategy for improving pharmacokinetic properties, and this compound provides a unique cyclic scaffold that can be integrated into such modified peptides. nih.govnih.gov

Design and Synthesis of Conformationally Constrained Peptidic Scaffolds

A primary goal in peptidomimetic design is to create molecules that adopt a predictable and stable three-dimensional structure. Restricting the conformational freedom of a peptide can lock it into its bioactive shape, enhancing its potency and selectivity. nih.gov The incorporation of sterically demanding residues, such as those containing a cyclobutane ring, is a powerful strategy for achieving this conformational constraint. nih.govnih.gov

Studies on peptides containing the related 1-aminocyclobutane carboxylic acid (ACBC) residue show that the cyclobutane ring effectively limits the rotational freedom around the peptide backbone, favoring well-defined secondary structures like helices and turns. nih.gov Similarly, incorporating this compound into a peptide chain introduces a rigid, four-membered ring directly adjacent to the peptide backbone. This structural feature serves as a potent tool for designing peptides with predictable folding patterns, making it a valuable building block for creating scaffolds for asymmetric catalysis or for developing novel therapeutic agents with optimized target engagement. nih.gov

Role in the Synthesis of Unnatural Amino Acids and Their Derivatives

Unnatural amino acids (UAAs) are a fundamental class of compounds with diverse applications in the pharmaceutical industry and biomedical research. nih.gov They are key components in peptidomimetic-based medicines and can be incorporated into proteins to introduce novel functions. nih.govnih.gov

This compound is itself a derivative of the unnatural amino acid 1-aminocyclobutylacetic acid. It represents a synthetically convenient form of this UAA, where the carboxylic acid is protected as a methyl ester. This protection is advantageous for its use in standard peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS). beilstein-journals.orgnih.gov In SPPS, amino acids are sequentially coupled to a growing peptide chain on a solid support; having the carboxyl group protected as a stable ester prevents unwanted side reactions while the free amine group is available for coupling. nih.gov Therefore, this compound serves as a practical and direct building block for the site-specific incorporation of a constrained, non-proteinogenic residue into a polypeptide chain. nih.govrsc.orgrsc.org

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The search for efficient synthetic routes to novel heterocyclic scaffolds is a continuous effort in medicinal chemistry.

Construction of Pyrimidine-Based Scaffolds

The pyrimidine (B1678525) ring is a privileged scaffold found in numerous biologically active molecules, including nucleic acids and various drugs. orientjchem.orggsconlinepress.com Synthetic routes to pyrimidines are well-established and typically involve the condensation of a compound containing an N-C-N unit (like urea (B33335) or an amidine) with a 1,3-dicarbonyl compound or its equivalent. gsconlinepress.comnih.govorganic-chemistry.org Other methods include multicomponent reactions involving ketones, aldehydes, and various nitrogen and carbon sources. organic-chemistry.orgnih.gov An extensive review of the literature on pyrimidine synthesis does not indicate that this compound or structurally similar aminocyclobutane derivatives are common precursors for the direct construction of the pyrimidine core. The inherent structure of this amino acid ester does not readily lend itself to the classical cyclocondensation pathways used to form the pyrimidine ring.

Formation of Imidazo[4,5-b]pyridine Systems and Related Architectures

The imidazo[4,5-b]pyridine core is another important heterocyclic system due to its structural resemblance to purines, making it a frequent target in drug discovery. nih.govresearchgate.net The synthesis of this scaffold almost invariably proceeds through the cyclization of a substituted 2,3-diaminopyridine (B105623) with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative. nih.govmdpi.comnih.govmdpi.com

While this compound is not documented as a direct precursor for building the imidazo[4,5-b]pyridine ring system, the aminocyclobutyl moiety has been incorporated into molecules containing this heterocycle. For instance, the potent and selective allosteric AKT inhibitor, ARQ 092 (Miransertib), features a 1-aminocyclobutyl group attached to a phenyl ring, which in turn is a substituent on the imidazo[4,5-b]pyridine core. nih.gov In this case, the aminocyclobutyl group is a peripheral functional group on a pre-formed scaffold rather than a building block used in the construction of the heterocyclic core itself. nih.gov Therefore, while the aminocyclobutyl substructure is relevant to the bioactivity of certain imidazo[4,5-b]pyridines, there is no evidence to suggest that this compound serves as a foundational precursor for the formation of this heterocyclic architecture.

Synthesis of Other Nitrogen-Containing Heterocycles

The unique structural arrangement of this compound, featuring a primary amine and an ester group on a strained four-membered ring, renders it a valuable precursor for a range of nitrogen-containing heterocycles. The inherent strain of the cyclobutane ring can be strategically leveraged in reactions involving ring-expansion or rearrangement to form larger, more intricate heterocyclic systems. wikipedia.org

A significant application is in the synthesis of substituted dihydropyrimidines. The condensation of this compound with β-dicarbonyl compounds can yield dihydropyrimidinone derivatives. nih.gov These reactions, often following the principles of the Biginelli reaction, produce heterocyclic structures bearing a spiro-cyclobutane substituent, which are of interest in medicinal chemistry. researchgate.netresearchgate.net

Furthermore, the primary amine of the compound acts as a potent nucleophile. For instance, it can react with α,β-unsaturated ketones in a tandem Michael addition-intramolecular amidation sequence to form piperidinone derivatives. In this process, the cyclobutane ring remains as a distinct substituent, influencing the conformational character of the newly formed heterocycle.

Multicomponent reactions (MCRs) also provide an efficient pathway to complex heterocyclic scaffolds from simple starting materials. taylorfrancis.com this compound can be employed in Ugi-type reactions, where it combines with an aldehyde, a carboxylic acid, and an isocyanide. This process generates complex acyclic intermediates that can undergo subsequent cyclization to form various nitrogen-containing heterocycles, including lactams. nih.gov

Development of Novel Chemical Scaffolds for Diverse Applications

The aminocyclobutylacetate core is a versatile scaffold for creating new chemical entities with potential uses in medicinal chemistry and materials science. epfl.chopenmedicinalchemistryjournal.com Its rigid, three-dimensional structure offers a unique alternative to more common linear or aromatic scaffolds.

Design and Synthesis of Compound Libraries Based on the Aminocyclobutylacetate Core

This compound is an ideal starting point for building compound libraries, which are crucial in the discovery of new drug leads. nih.gov Its amine and ester functional groups serve as convenient points for chemical diversification.

The primary amine can be readily modified through acylation, alkylation, or reductive amination with a wide variety of aldehydes and ketones. This allows for the introduction of numerous different substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to an alcohol for further functionalization. This divergent approach allows for the systematic generation of large libraries of related compounds with diverse structures and properties.

| Functional Group | Reaction Type | Typical Reagents | Resulting Moiety |

|---|---|---|---|

| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amide |

| Primary Amine | Reductive Amination | Aldehydes, Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Primary Amine | Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Ester | Hydrolysis | LiOH, NaOH | Carboxylic Acid |

| Ester | Amidation (post-hydrolysis) | Amines, Coupling Agents (e.g., HATU) | Amide |

| Ester | Reduction | LiAlH₄, DIBAL-H | Primary Alcohol |

Utility in the Construction of Advanced Organic Materials Precursors

The distinct physicochemical properties imparted by the cyclobutane ring make this compound and its derivatives attractive building blocks for advanced organic materials. epfl.ch The rigidity and defined 3D geometry of the cyclobutyl group can influence the molecular packing and intermolecular interactions that dictate the bulk properties of materials like polymers and liquid crystals.

Incorporating the aminocyclobutylacetate moiety into polymer side chains, for example, can alter thermal properties such as the glass transition temperature (Tg) and mechanical characteristics. The bulky and rigid nature of the cyclobutane can restrict polymer chain mobility, potentially increasing the material's stiffness and durability.

Moreover, derivatives of this compound can serve as precursors to novel monomers. The ester can be converted into a polymerizable group like an acrylate, while the amine can be functionalized to fine-tune the final polymer's properties. This approach leads to polymers with unique architectures not achievable with conventional monomers. The development of materials with tailored optical or electronic properties is another promising area. By attaching chromophores or electronically active groups to the aminocyclobutylacetate scaffold, new molecules can be designed for applications in organic electronics.

Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of Methyl 2-(1-aminocyclobutyl)acetate, offering insights into its atomic connectivity, functional groups, and electronic properties.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, methyl acetate (B1210297), two distinct signals are observed. researchgate.net One singlet appears around 2.1 ppm corresponding to the acetyl protons, and another singlet at approximately 3.7 ppm is attributed to the methoxy (B1213986) protons. researchgate.net For this compound, the spectrum would be more complex. The protons of the methyl ester group (-OCH₃) would likely appear as a singlet in the range of 3.6-3.8 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the ester carbonyl would likely resonate around 2.3-2.5 ppm. The cyclobutyl ring protons would exhibit complex multiplets in the upfield region, typically between 1.5 and 2.2 ppm. The amine protons (-NH₂) can appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For a typical ester, the carbonyl carbon (C=O) signal is found in the downfield region, around 170-175 ppm. wisc.edu The carbon of the methoxy group (-OCH₃) would be expected around 52 ppm. chemicalbook.com The carbon atom of the methylene group (-CH₂-) would likely appear around 40-45 ppm. The quaternary carbon of the cyclobutyl ring attached to the amine and the acetate group would be expected in the range of 55-65 ppm, while the other cyclobutyl carbons would resonate at higher field, typically between 15 and 35 ppm. wisc.edu

A predicted ¹³C NMR spectrum for the related compound 2-methylbutyl acetate shows signals at various chemical shifts, which can be used as a reference. hmdb.ca

Predicted ¹³C NMR Chemical Shifts for 2-Methylbutyl Acetate

| Atom | Chemical Shift (ppm) |

|---|---|

| C=O | ~171 |

| -CH₂-O- | ~68 |

| -CH- | ~34 |

| -CH₃ (on chain) | ~16 |

| -CH₃ (acetyl) | ~21 |

| -CH₂- (ethyl) | ~11 |

Data is for a related compound and serves as an estimation. hmdb.ca

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its primary amine and ester functional groups.

The IR spectrum of methyl ethanoate (methyl acetate) provides a reference for the ester group. docbrown.info A strong absorption band for the C=O (carbonyl) stretching of the ester is typically observed in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group would result in two bands, one in the 1300-1200 cm⁻¹ region and another in the 1150-1000 cm⁻¹ region. docbrown.info

The primary amine (-NH₂) group would be characterized by N-H stretching vibrations, which typically appear as two medium-intensity bands in the range of 3500-3300 cm⁻¹. An N-H bending vibration is also expected around 1650-1580 cm⁻¹. C-H stretching vibrations from the alkyl groups (cyclobutyl and methyl) would be observed around 3000-2850 cm⁻¹. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule. docbrown.info

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3500-3300 (two bands) |

| Primary Amine (-NH₂) | N-H Bend | 1650-1580 |

| Ester (C=O) | C=O Stretch | 1750-1735 |

| Ester (C-O) | C-O Stretch | 1300-1000 (two bands) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₁₃NO₂, with a monoisotopic mass of 143.09464 Da. uni.lu

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule, [M+H]⁺, with an m/z of 144.10192. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 166.08386) and the potassium adduct [M+K]⁺ (m/z 182.05780), may also be detected. uni.lu High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide further structural confirmation. Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as fragmentation of the cyclobutyl ring.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 144.10192 | 132.3 |

| [M+Na]⁺ | 166.08386 | 137.2 |

| [M+K]⁺ | 182.05780 | 140.2 |

| [M+NH₄]⁺ | 161.12846 | 148.4 |

| [M+H-H₂O]⁺ | 126.09190 | 122.8 |

Data obtained from predicted values. uni.lu

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The ester carbonyl group in this compound is expected to exhibit a weak n → π* absorption band in the UV region, typically around 200-220 nm. The primary amine group itself does not have strong absorption in the conventional UV-Vis range.

Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of fluorescent compounds. Primary amines, such as the one in this compound, are generally not natively fluorescent. However, they can be derivatized with fluorescent reagents, such as fluorescamine (B152294) or o-phthalaldehyde (B127526) (OPA), to produce highly fluorescent products that can be detected with high sensitivity. nih.gov For instance, the primary aliphatic amine of a compound can be coupled to aldehydes and ketones to form a Schiff base, which can then be reduced to a stable and potentially fluorescent derivative. abpbio.com

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. A typical HPLC method for this compound would involve reversed-phase chromatography.

A reversed-phase HPLC method can be developed using a C18 column. sielc.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comcipac.org To ensure good peak shape for the basic amine, a small amount of an acid, such as formic acid or phosphoric acid, is often added to the mobile phase. sielc.comepa.gov For mass spectrometry-compatible methods, formic acid is preferred. sielc.comsielc.com

Detection can be achieved using a UV detector, typically at a low wavelength (e.g., 200-220 nm) to detect the ester carbonyl group, or by using an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) for more universal detection. For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS). epa.gov

Typical HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 3 or 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

These are general conditions and would require optimization for this specific compound. sielc.comcipac.orgepa.gov

Gas Chromatography (GC) and Thin Layer Chromatography (TLC) Applications

Chromatographic techniques are pivotal for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Gas Chromatography (GC): This technique is highly suitable for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a key identifier. For amino acid esters, derivatization is often employed to increase volatility and improve separation. A common method involves the formation of N-trifluoroacetyl (N-TFA) n-butyl esters, which are amenable to GC analysis. nih.govnih.gov The use of different columns, such as those with polar (e.g., Stabilwax) or non-polar liquid phases, allows for the effective separation of various organic compounds. shimadzu.com While specific retention time data for this compound under defined GC conditions are not publicly available, the general methodology for analyzing similar amine-containing esters is well-established. bre.comresearchgate.net The conditions for a typical GC analysis would be optimized by adjusting parameters such as the column type, temperature program, and carrier gas flow rate to achieve optimal separation. mdpi.com

Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reactions and determining the purity of a sample. utdallas.edu In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. nih.gov The plate is then developed in a solvent system (mobile phase). The distance the compound travels up the plate relative to the solvent front is known as the retention factor (Rƒ value). utdallas.edu The Rƒ value is dependent on the polarity of the compound, the stationary phase, and the mobile phase. reddit.com For an amine-containing compound like this compound, a common visualization technique involves staining with reagents like ninhydrin, which reacts with the primary amine to produce a colored spot. While specific Rƒ values for this compound are not documented in readily accessible literature, a typical mobile phase for such a compound on a silica gel plate might consist of a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to achieve an optimal Rƒ value, ideally between 0.3 and 0.7 for good separation. nih.govrsc.org

| Technique | General Application for Amino Acid Esters | Key Parameters |

| Gas Chromatography (GC) | Purity assessment, quantitative analysis | Column type, temperature program, carrier gas, derivatization |

| Thin Layer Chromatography (TLC) | Reaction monitoring, purity check | Stationary phase, mobile phase composition, visualization agent |

Advanced Structural Characterization Techniques

For an unambiguous determination of the three-dimensional structure and stereochemistry of this compound, more advanced techniques are essential.

Since this compound is a chiral molecule, existing as a pair of enantiomers, methods to determine the enantiomeric excess (ee) are crucial in asymmetric synthesis. nih.gov Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are powerful tools for this purpose. creative-proteomics.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. youtube.com This technique is particularly sensitive to the stereochemistry of a molecule. arxiv.org While a CD spectrum for this compound is not specifically documented, studies on related cyclic amino acid derivatives demonstrate the utility of CD in confirming the absolute configuration and studying conformational features in solution. nih.govnih.gov The observed CD spectrum can be compared with theoretical spectra calculated using computational methods to assign the absolute configuration of the enantiomers.

The determination of enantiomeric excess can also be achieved through indirect methods, such as derivatization with a chiral agent to form diastereomers, which can then be distinguished and quantified by techniques like NMR or chromatography. nih.gov

| Technique | Application for Chiral Molecules | Information Obtained |

| X-ray Crystallography | Absolute configuration of a single enantiomer | 3D molecular structure, bond lengths, bond angles |

| Circular Dichroism (CD) | Determination of absolute configuration, conformational analysis | Information on molecular chirality and secondary structure |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Methyl 2-(1-aminocyclobutyl)acetate. researchgate.net These methods can determine a variety of electronic properties that govern the molecule's behavior.

Detailed quantum chemical calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. The MEP map highlights regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the ester group would be expected to be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.

These calculations are foundational for understanding the molecule's intrinsic properties and for predicting its interactions with biological targets or other reagents. rowansci.com

Table 1: Key Electronic Properties Obtainable from Quantum Chemical Calculations for this compound

| Property | Significance |

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Relates to the molecule's ability to donate electrons; higher energy indicates greater electron-donating capacity. |

| LUMO Energy | Relates to the molecule's ability to accept electrons; lower energy indicates greater electron-accepting capacity. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. |

| Atomic Charges | Provides a quantitative measure of the electron distribution among the atoms in the molecule, influencing intermolecular interactions. |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is largely dictated by the puckering of the cyclobutane (B1203170) ring and the rotation around the single bonds of the acetate (B1210297) side chain. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers between them.

Studies on similar 2-substituted cyclobutane-α-amino acid derivatives have shown that the substituent on the ring plays a crucial role in modulating the ring-puckering preference. acs.orgnih.gov For this compound, the puckered conformation of the cyclobutane ring is expected to be more stable than a planar arrangement due to the reduction of torsional strain.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, this would include the prediction of its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra.

DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. acs.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated and compared with experimental data to confirm the molecule's structure.

Similarly, the vibrational frequencies and intensities of the IR and Raman spectra can be calculated. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational properties. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the ester, and various C-H and C-C stretching and bending modes of the cyclobutane ring and acetate chain.

Additionally, mass spectrometry-related parameters can be predicted. For instance, the predicted collision cross-section (CCS) values for different adducts of this compound are available from databases like PubChem. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 144.10192 | 132.3 |

| [M+Na]⁺ | 166.08386 | 137.2 |

| [M-H]⁻ | 142.08736 | 135.3 |

| [M+NH₄]⁺ | 161.12846 | 148.4 |

| [M+K]⁺ | 182.05780 | 140.2 |

| [M+H-H₂O]⁺ | 126.09190 | 122.8 |

| [M+HCOO]⁻ | 188.09284 | 153.9 |

| [M+CH₃COO]⁻ | 202.10849 | 178.6 |

| Data sourced from PubChem. uni.lu |

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, this could involve modeling its synthesis or its reactions with other molecules.

For example, the synthesis of cyclobutane derivatives often involves [2+2] cycloaddition reactions. organic-chemistry.orgwikipedia.org Computational modeling can be used to study the stereochemistry and energetics of these reactions, providing insights into why certain products are formed preferentially. The Woodward-Hoffmann rules provide a theoretical framework for understanding the allowed and forbidden pathways in such pericyclic reactions. wikipedia.org

Furthermore, the reactivity of the functional groups in this compound can be modeled. For instance, the hydrolysis of the ester group or the acylation of the amino group could be studied computationally. By mapping the potential energy surface of the reaction, the structures of the transition states can be located, and the activation energy barriers can be calculated. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. beilstein-journals.org

Rational Design of Derivatives based on Structure-Reactivity Relationships

The insights gained from computational studies on the structure and reactivity of this compound can be leveraged for the rational design of new derivatives with desired properties. nih.gov By understanding how modifications to the molecular structure affect its electronic properties, conformation, and reactivity, new molecules can be designed in silico before being synthesized in the lab.

For example, if the goal is to design a derivative that binds more strongly to a particular biological target, computational docking studies could be performed to predict the binding affinity of various modified structures. Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity, can be significantly enhanced with computational data. nih.gov By calculating key molecular descriptors for a series of derivatives, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new, unsynthesized compounds. This approach can accelerate the discovery of new drug candidates and functional materials. nih.gov

Future Perspectives and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Synthesis

The development of environmentally friendly and sustainable methods for synthesizing aminocyclobutane derivatives is a growing area of focus. nih.govunibo.it Traditional synthetic routes often involve harsh reagents and generate significant waste. Green chemistry principles are being applied to develop cleaner and more efficient alternatives.

Key areas of innovation include:

Solvent-Free Reactions: Research into solvent-free aza-Michael addition followed by base-induced ring closure offers a greener pathway to highly substituted cyclobutanedicarboxylic acid derivatives. rsc.org

Biocatalysis: The use of enzymes, or biocatalysts, is being explored for the regio- and enantioselective resolution of cyclobutane (B1203170) derivatives. nih.gov Biocatalytic methods can offer high selectivity under mild conditions, reducing the environmental impact. nih.gov For instance, lipase-catalyzed Michael addition of aromatic amines has been successfully applied to the synthesis of β-amino acid esters in a continuous-flow system, highlighting a green and efficient approach. mdpi.com

Eco-Friendly Catalysts: The development of biodegradable and efficient Lewis acid catalysts, such as tannic acid, for one-pot multicomponent synthesis represents a significant step towards greener chemical processes. orientjchem.org

Visible-Light-Mediated Synthesis: Photocatalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins using visible light provides a mild and selective method to access cyclobutane α-amino acid derivatives. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous-flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and scalability of producing methyl 2-(1-aminocyclobutyl)acetate and its derivatives. beilstein-journals.orgmdpi.com

Key advantages of this approach include:

Improved Safety and Control: Flow chemistry allows for better control over reaction parameters such as temperature and pressure, and the small reaction volumes minimize the risks associated with handling potentially unstable intermediates. beilstein-journals.orgnih.gov

Enhanced Efficiency and Scalability: Continuous processes can operate for extended periods, enabling gram-scale production and straightforward scaling up of synthesis. beilstein-journals.orgnih.gov Automated systems can run unattended 24 hours a day, significantly increasing productivity. nih.gov

Precise Reaction Control: The use of micromixers and precise control over residence times in flow reactors can lead to higher conversions and selectivities compared to traditional batch methods. nih.gov

A notable example is the development of a computer-assisted automated synthesis apparatus for preparing substituted N-(carboxyalkyl)amino-acid tert-butyl esters, which successfully synthesized 90 different derivatives. nih.gov This demonstrates the potential for high-throughput synthesis of complex molecules.

Exploration of Novel Catalytic Systems for Transformations

The development of new and efficient catalytic systems is crucial for unlocking the full synthetic potential of cyclobutane derivatives. rsc.org Research in this area is focused on discovering catalysts that can promote novel transformations and provide access to a wider range of functionalized molecules.

Emerging areas of catalytic research include:

Silylium (B1239981) Catalysis: The use of silylium catalysis has been shown to activate less reactive donor-acceptor aminocyclobutane monoesters, enabling (4+2) dearomative annulation reactions with indole (B1671886) partners to produce complex tricyclic indolines. researchgate.net

Metal-Catalyzed Ring Expansions: Various metals, from magnesium to gold, are being explored as catalysts for the ring expansion of cyclobutanes and other strained rings, offering pathways to larger and more complex cyclic structures. acs.orgrsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis is emerging as a powerful tool for the synthesis of functionalized cyclobutanes. acs.org This approach allows for mild reaction conditions and can enable transformations that are difficult to achieve with traditional methods.

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has gained significant attention for the enantioselective functionalization of cyclobutanes. nih.gov Chiral bifunctional acid-base catalysts have been successfully used in the sulfa-Michael addition to cyclobutenes to produce thio-cyclobutanes with high enantioselectivity. researchgate.net

Silver-π-Acid Catalysis: Silver catalysts acting as carbophilic π-acids can effectively activate the bridging C–C bond in bicyclobutanes (BCBs), enabling diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. nih.gov

These novel catalytic systems are expanding the toolbox of synthetic chemists, allowing for the creation of previously inaccessible cyclobutane-containing molecules with high levels of control over stereochemistry and regioselectivity. researchgate.netresearchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of functionalized cyclobutanes, such as their strained ring system and defined stereochemistry, are making them attractive building blocks for new materials. researchgate.net Interdisciplinary research at the boundary of organic chemistry and materials science is exploring the potential of incorporating these motifs into polymers and other advanced materials.

Potential applications and research directions include:

Polymer Chemistry: Aminocyclobutane derivatives can be incorporated into polymer backbones to create materials with novel properties. The strained nature of the cyclobutane ring could be harnessed to develop stress-responsive or self-healing materials.

Peptidomimetics and Foldamers: Cyclobutane β-amino acids are valuable building blocks for constructing peptidomimetics, which are small molecules designed to mimic peptides, and helical foldamers, which are chain-like molecules that adopt ordered structures. chemistryviews.org These structures have potential applications in drug discovery and biomaterials.

Functional Materials: The ability to introduce diverse functional groups onto the cyclobutane scaffold opens up possibilities for creating materials with specific electronic, optical, or catalytic properties. researchgate.netrsc.orgnih.gov For example, the incorporation of cyclobutane derivatives could influence the photophysical properties of organic light-emitting diodes (OLEDs) or the catalytic activity of metal-organic frameworks (MOFs).

The synergy between the precise control offered by modern organic synthesis and the principles of materials science is expected to lead to the development of a new generation of functional materials based on the cyclobutane scaffold.

Q & A

Basic: What are the common synthetic routes for Methyl 2-(1-aminocyclobutyl)acetate, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves cyclobutanone as a starting material. In a reported protocol, cyclobutanone reacts with ammonium chloride and sodium cyanide in methanol to yield 1-isocyanocyclobutanamine. Subsequent protection of the amine group using benzyl chloroformate, followed by oxime formation with hydroxylamine hydrochloride, generates benzyl 1-amidino-cyclobutylcarbamate. Cyclization with diethyl acetylene dicarboxylate in chloroform produces a pyrimidine intermediate. Deprotection using Pd/C in ethyl acetate yields the final amine-containing compound .

Characterization Methods:

- IR Spectroscopy : Confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, amine N-H stretches).

- ¹H/¹³C NMR : Assigns stereochemistry and substituent positions (e.g., cyclobutyl protons appear as complex multiplets at δ 1.8–2.5 ppm).

- LC/MS : Verifies molecular weight and purity (>95% by TLC and mass analysis) .

Basic: How is this compound utilized in medicinal chemistry research?

Methodological Answer:

The compound serves as a scaffold for anticancer agents. Derivatives are synthesized via coupling with aryl carbonyl chlorides or sulfonamides. For example, para-chloro-substituted carboxamides and meta-dichloro-substituted sulfonamides exhibit IC₅₀ values of 14.0 µM and 15.0 µM, respectively, against leukemia cell lines (K562). Activity is assessed via:

- Cytotoxicity Assays : MTT or resazurin-based viability tests.

- Cell Cycle Analysis : Flow cytometry to detect apoptosis (e.g., sub-G1 population increase) .

Advanced: How can reaction conditions be optimized to control stereochemistry during derivatization?

Methodological Answer:

Stereochemical outcomes (e.g., E/Z ratios) depend on reagents and conditions. For Horner–Wadsworth–Emmons (HWE) reactions:

| Reagent (X) | Equiv. X | Equiv. Y | Temp. (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| CF₃CH₂ | 1.1 | 1.0 | 0 | 91 | 34:66 |

| Bn | 1.3 | 1.3 | -78 | 99 | 32:68 |

Key Factors:

- Low Temperatures (-78°C) favor kinetic control, improving yield but not necessarily selectivity.

- Bulky Reagents (e.g., Bn groups) may reduce steric hindrance, enhancing E-isomer formation .

Advanced: How do substituents on the pyrimidine ring influence anticancer activity, and how can contradictory SAR data be resolved?

Methodological Answer:

Structure-Activity Relationship (SAR):

- Electron-Withdrawing Groups (e.g., -Cl): Enhance activity by improving membrane permeability (para-Cl IC₅₀ = 14.0 µM).

- Electron-Donating Groups (e.g., -tBu): Reduce potency but improve pharmacokinetics (e.g., metabolic stability).

Addressing Contradictions:

- Meta vs. Para Substitution : Meta-dichloro derivatives (IC₅₀ = 15.0 µM) may exhibit reduced solubility, masking intrinsic activity.

- Assay Variability : Standardize cell lines (e.g., K562 vs. CEM) and culture conditions to minimize discrepancies .

Advanced: What analytical strategies resolve challenges in characterizing cyclobutyl ring conformations?

Methodological Answer:

- VT-NMR (Variable Temperature NMR) : Detects ring puckering dynamics (e.g., coalescence of proton signals at elevated temperatures).

- X-ray Crystallography : Provides definitive proof of chair or boat conformations (e.g., bond angles ~88–92° for cyclobutane).

- DFT Calculations : Predict stable conformers and compare with experimental NMR data .

Advanced: How can conflicting data on metabolic stability of derivatives be systematically analyzed?

Methodological Answer:

- In Vitro Microsomal Assays : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes).

- Metabolite ID : Use LC-HRMS to identify oxidation products (e.g., hydroxylation at cyclobutyl or ester groups).

- QSAR Modeling : Correlate logP, PSA, and steric parameters with stability data to refine lead compounds .

Basic: What purification techniques are recommended for isolating this compound derivatives?

Methodological Answer:

- Column Chromatography : Silica gel (60–120 mesh) with gradients of CH₂Cl₂:MeOH (9:1) for polar derivatives.

- Recrystallization : Use ethyl acetate/hexane for non-polar analogs.

- HPLC : Reverse-phase C18 columns for high-purity (>99%) isolates, monitored at λ = 254 nm .

Advanced: What mechanistic insights explain the apoptosis-inducing effects of tert-butyl-substituted derivatives?

Methodological Answer:

- Mitochondrial Pathway Activation : Detect cytochrome c release via Western blot.

- Caspase-3/7 Activation : Fluorometric assays using DEVD-AMC substrates.

- ROS Measurement : Flow cytometry with DCFH-DA probe to assess oxidative stress contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.